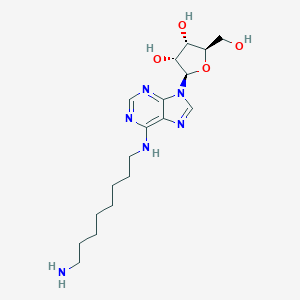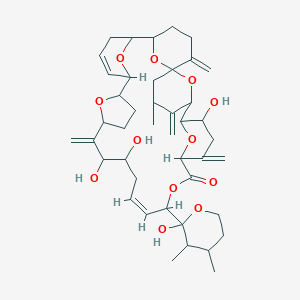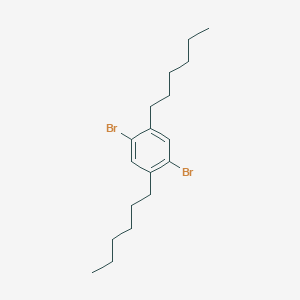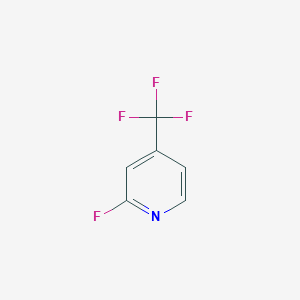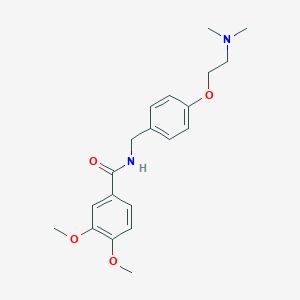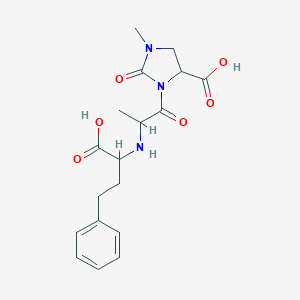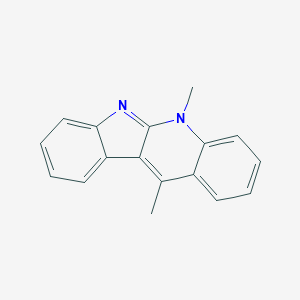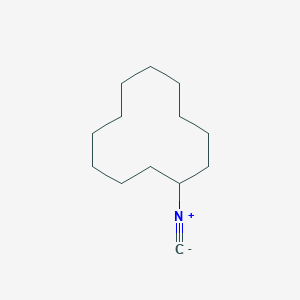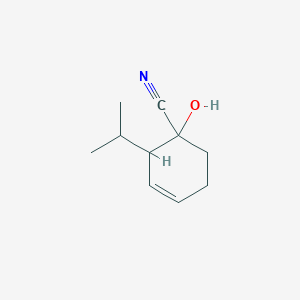
1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile, also known as HIPP, is a chemical compound that has been found to have potential applications in scientific research. HIPP is a cyclic nitrile that is synthesized through a multistep process.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile involves the binding of the compound to the active site of the 20S proteasome enzyme. This binding inhibits the activity of the enzyme, leading to the accumulation of intracellular proteins that induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile has been found to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of the 20S proteasome enzyme, 1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile has also been found to induce the expression of certain genes involved in the regulation of apoptosis. Furthermore, 1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile has been found to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile in lab experiments is its potency as a proteasome inhibitor. This allows for the use of lower concentrations of the compound, which can reduce the potential for off-target effects. However, one limitation of using 1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile is its solubility in aqueous solutions. This can make it difficult to administer the compound in certain experimental settings.
Direcciones Futuras
There are a number of future directions for the use of 1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile in scientific research. One potential application is in the development of new cancer therapies, where the inhibition of proteasome activity can lead to the induction of apoptosis in cancer cells. Additionally, 1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile may have potential applications in the treatment of inflammatory diseases, where its anti-inflammatory effects could be beneficial. Further research is needed to fully understand the potential applications of 1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile in scientific research.
Métodos De Síntesis
The synthesis of 1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile involves a multistep process that begins with the reaction of cyclohexanone with sodium methoxide to form 2-methoxycyclohexanone. This intermediate is then reacted with tert-butyl nitrite to form 2-methoxy-3-tert-butoxycarbonyloxy-cyclohexanone. The final step involves the reaction of this intermediate with hydroxylamine-O-sulfonic acid to form 1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile.
Aplicaciones Científicas De Investigación
1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile has potential applications in scientific research due to its ability to inhibit the activity of certain enzymes. Specifically, 1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile has been found to be a potent inhibitor of the enzyme 20S proteasome, which is involved in the degradation of intracellular proteins. This inhibition has potential implications in the treatment of certain diseases, such as cancer, where the inhibition of proteasome activity can lead to the accumulation of proteins that induce apoptosis in cancer cells.
Propiedades
Número CAS |
115886-67-4 |
|---|---|
Nombre del producto |
1-Hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile |
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
1-hydroxy-2-propan-2-ylcyclohex-3-ene-1-carbonitrile |
InChI |
InChI=1S/C10H15NO/c1-8(2)9-5-3-4-6-10(9,12)7-11/h3,5,8-9,12H,4,6H2,1-2H3 |
Clave InChI |
SKLNCNYFMLAGQA-UHFFFAOYSA-N |
SMILES |
CC(C)C1C=CCCC1(C#N)O |
SMILES canónico |
CC(C)C1C=CCCC1(C#N)O |
Sinónimos |
3-Cyclohexene-1-carbonitrile,1-hydroxy-2-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



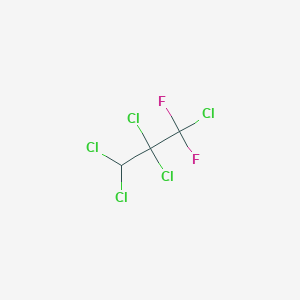
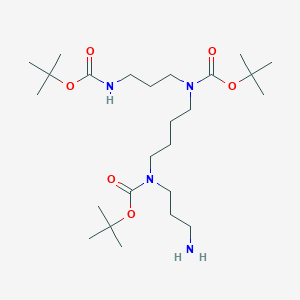
![Phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester](/img/structure/B38503.png)
![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,3-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-4-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B38506.png)
